N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide
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Overview
Description
N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide is a complex organic compound characterized by the presence of benzoyl, nitro, and fluorobenzamide functional groups
Preparation Methods
The synthesis of N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide typically involves multi-step processes. One common synthetic route includes the nitration of a benzoyl derivative followed by the introduction of a fluorobenzamide group. The reaction conditions often require precise control of temperature and pH to ensure high yields and purity. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoyl and nitro groups play a crucial role in binding to these targets, while the fluorobenzamide group may enhance the compound’s stability and bioavailability. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide can be compared with other similar compounds, such as:
N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide: This compound has a bromoacetamide group instead of a fluorobenzamide group, which affects its reactivity and applications.
N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide:
N-(2-benzoyl-4-nitrophenyl)-2-(4-phenyl-1-piperazinyl)acetamide: This compound includes a piperazinyl group, which may alter its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O4/c21-15-8-6-14(7-9-15)20(25)22-18-11-10-16(23(26)27)12-17(18)19(24)13-4-2-1-3-5-13/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRQZWFVCNIARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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